2-((TETRAHYDRO-FURAN-2-YLMETHYL)-AMINOOXALYL)-AMINO)-BENZOIC ACID METHYL ESTER
Overview
Description
Methyl 2-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate is a complex organic compound with the molecular formula C15H18N2O5. This compound is characterized by its unique structure, which includes a benzoate ester, an oxo group, and a tetrahydrofuranyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((TETRAHYDRO-FURAN-2-YLMETHYL)-AMINOOXALYL)-AMINO)-BENZOIC ACID METHYL ESTER typically involves multiple steps. One common method includes the reaction of methyl 2-aminobenzoate with oxo[(tetrahydro-2-furanylmethyl)amino]acetyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce hydroxylated compounds .
Scientific Research Applications
Methyl 2-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((TETRAHYDRO-FURAN-2-YLMETHYL)-AMINOOXALYL)-AMINO)-BENZOIC ACID METHYL ESTER involves its interaction with specific molecular targets. The oxo group can form hydrogen bonds with biological molecules, while the tetrahydrofuranyl moiety may enhance its solubility and bioavailability. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-aminobenzoate: A precursor in the synthesis of the target compound.
Oxo[(tetrahydro-2-furanylmethyl)amino]acetyl chloride: Another precursor used in the synthesis.
Benzoic acid derivatives: Compounds with similar structural features and reactivity.
Uniqueness
Methyl 2-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
methyl 2-[[2-oxo-2-(oxolan-2-ylmethylamino)acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c1-21-15(20)11-6-2-3-7-12(11)17-14(19)13(18)16-9-10-5-4-8-22-10/h2-3,6-7,10H,4-5,8-9H2,1H3,(H,16,18)(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWNRLUJMCPCTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C(=O)NCC2CCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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